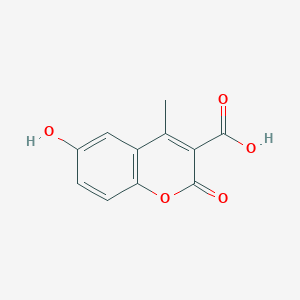
6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Vue d'ensemble
Description
“6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid” is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so that they have been routinely employed as herbal medicines since early ages .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. For instance, phase transfer catalysis reaction of 4-hydroxy-6-methyl-2H-chromen-2-one with alkyl halides can afford C4 oxygen alkylation products of 2H-chromen-2-one derivatives . Also, one pot three component phase transfer reaction was investigated .Molecular Structure Analysis
The molecular structure of “6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid” is characterized by a coumarin core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring . The compound has a hydroxyl group at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position .Chemical Reactions Analysis
The chemical reactions involving “6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid” can be diverse. For example, it can undergo phase transfer catalysis reactions with alkyl halides to afford C4 oxygen alkylation products of 2H-chromen-2-one derivatives .Applications De Recherche Scientifique
Microwave-Assisted Synthesis
This compound is used in the microwave-assisted synthesis of novel 2H-Chromene derivatives . The process involves multicomponent reactions (MCRs) under microwave assistance, which leads to the formation of three and/or four-pharmacophoric-motif conjugates . These synthesized compounds have shown remarkable antimicrobial activity on different classes of bacteria and fungus .
Antioxidant Activity
Coumarin-chalcone hybrid molecules, which include this compound, have been synthesized and evaluated for their antioxidant potential . Some of these compounds have exhibited significant antioxidant potential compared to the standard drug (ascorbic acid) .
Synthesis of Analogs of Lucanthone
This compound is used for the synthesis of analogs of Lucanthone . These analogs have shown antitumor and bactericidal properties .
Green Chemistry Applications
The compound is used in green chemistry, a rapidly emerging field of chemistry that focuses on the utilization of resources in a way that minimizes chemical waste . The compound is used in the synthesis of 2H-chromene derivatives, which are synthesized using green synthesis methods .
Synthesis of 1-((5-oxo-4,5-Dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2
This compound is used in the synthesis of 1-((5-oxo-4,5-Dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2 . The synthesized solutions are then irradiated at 365 nm for 10 min before adding the cell suspension .
Synthesis of 4H-chromene Derivatives
The compound is used in the synthesis of 4H-chromene derivatives . Various methods, including DBU catalyzed, 3-nitrophenylboronic acid as a green catalyst, lipase-catalyzed synthesis, baker’s yeast catalytic one port synthesis, metal-organic framework catalyzed synthesis, and potassium-titanium-oxalate-catalyzed ultrasonic synthesis, are used .
Orientations Futures
The future directions for the study and application of “6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid” could involve further exploration of its biological activities and potential uses in medicine, given the diverse biological activities exhibited by coumarins . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .
Propriétés
IUPAC Name |
6-hydroxy-4-methyl-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c1-5-7-4-6(12)2-3-8(7)16-11(15)9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKYXMFBKWCPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675428 | |
| Record name | 6-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid | |
CAS RN |
435297-35-1 | |
| Record name | 6-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



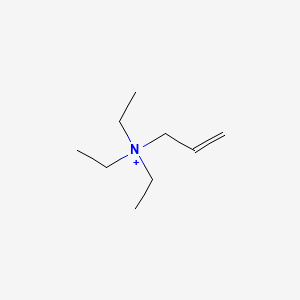

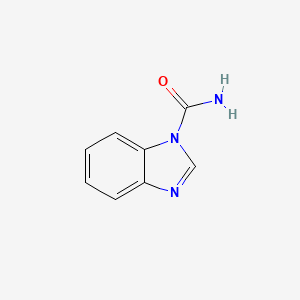
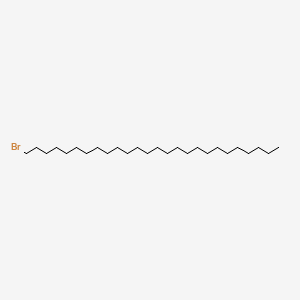
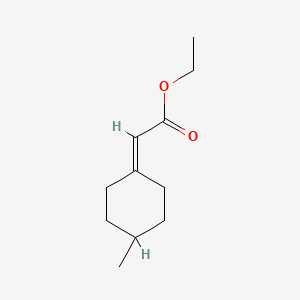
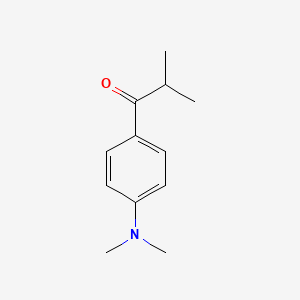
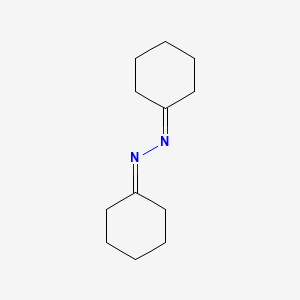
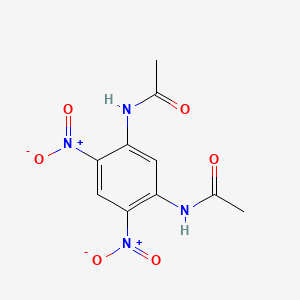
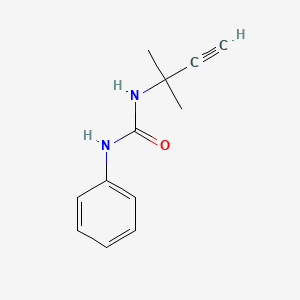
![5H-Dibenz[b,f]azepine-5-carbonitrile](/img/structure/B3052608.png)



